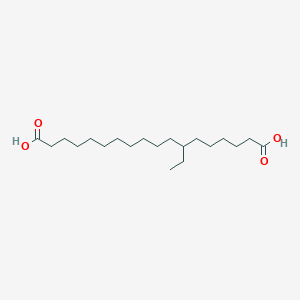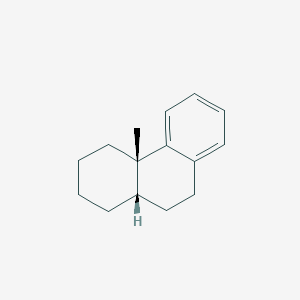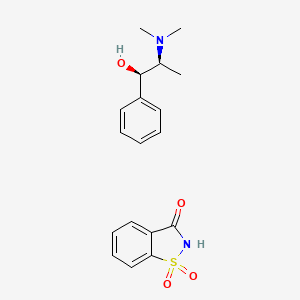![molecular formula C11H11ClOS B14441368 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene CAS No. 74851-97-1](/img/structure/B14441368.png)
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chlorine atom and a sulfanyl group attached to a benzene ring, along with a methoxybuta-1,3-dien-2-yl substituent. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 1-chloro-4-nitrobenzene and 3-methoxybuta-1,3-diene.
Formation of Sulfanyl Group: The nitro group in 1-chloro-4-nitrobenzene is reduced to an amine, which is then converted to a thiol group using reagents like thiourea.
Coupling Reaction: The thiol group is then coupled with 3-methoxybuta-1,3-diene under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Addition Reactions: The diene moiety can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Diels-Alder Reaction: Dienophiles such as maleic anhydride under thermal conditions.
Major Products Formed
Phenolic Derivatives: Formed from nucleophilic substitution.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Cyclohexene Derivatives: Formed from Diels-Alder reactions.
Scientific Research Applications
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The diene moiety can also participate in cycloaddition reactions, affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-methoxybenzene: Lacks the sulfanyl and diene groups, making it less reactive.
4-Chlorothiophenol: Contains a sulfanyl group but lacks the diene moiety.
1-Chloro-4-[(2-methoxyethyl)sulfanyl]benzene: Similar structure but with a different substituent on the sulfanyl group.
Uniqueness
1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene is unique due to the presence of both a sulfanyl group and a diene moiety, which confer distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other benzene derivatives, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
74851-97-1 |
|---|---|
Molecular Formula |
C11H11ClOS |
Molecular Weight |
226.72 g/mol |
IUPAC Name |
1-chloro-4-(3-methoxybuta-1,3-dien-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C11H11ClOS/c1-8(13-3)9(2)14-11-6-4-10(12)5-7-11/h4-7H,1-2H2,3H3 |
InChI Key |
MUBILVNTAWLRCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C(=C)SC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




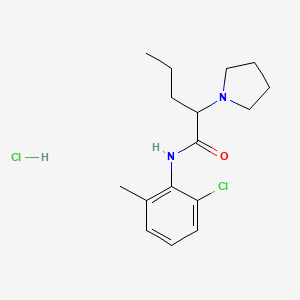
![N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide](/img/structure/B14441304.png)
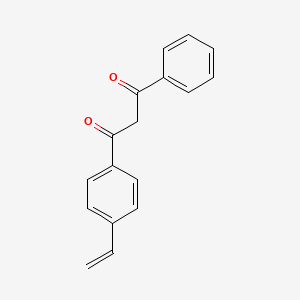

![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
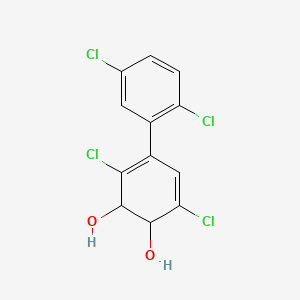
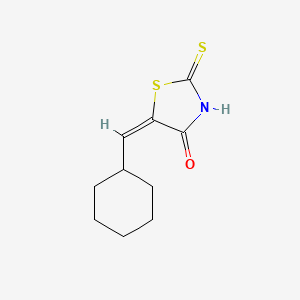
![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
